(1,2-Oxaborinan-2-yl)(triphenyl)silane is an organosilicon compound featuring a unique combination of silicon, boron, and aromatic groups. This compound is classified as a silane, specifically a silylborane, which is characterized by the presence of silicon atoms bonded to organic groups and functionalized with boron. The structure of this compound allows for versatile applications in organic synthesis and material science due to its unique reactivity and stability.
The synthesis of (1,2-oxaborinan-2-yl)(triphenyl)silane can be approached through various methods, including:
Technical details regarding these methods often include specific reaction conditions such as temperature, pressure, and the use of solvents like diethyl ether or tetrahydrofuran, which are critical for optimizing yield and purity .
The molecular structure of (1,2-oxaborinan-2-yl)(triphenyl)silane includes:
Data on its molecular geometry can be derived from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, which provide insights into bond lengths and angles within the molecule. For example, typical bond lengths in similar compounds might include C-C bonds around 1.54 Å and Si-O bonds around 1.62 Å .
(1,2-Oxaborinan-2-yl)(triphenyl)silane participates in various chemical reactions:
Technical details often include reaction conditions such as solvent choice (e.g., THF), temperature control, and catalyst loading to ensure high yields and selectivity.
The mechanism by which (1,2-oxaborinan-2-yl)(triphenyl)silane exerts its reactivity typically involves:
Data supporting these mechanisms often come from kinetic studies or computational chemistry analyses that model reaction pathways .
The physical and chemical properties of (1,2-oxaborinan-2-yl)(triphenyl)silane include:
Chemical properties may include:
Relevant data can be obtained through standard characterization techniques like infrared spectroscopy (IR), NMR spectroscopy, and mass spectrometry (MS) .
(1,2-Oxaborinan-2-yl)(triphenyl)silane has several scientific applications:
The compound's unique structure allows it to function effectively in these roles due to its ability to stabilize intermediates and facilitate bond formation .
The integration of boron-containing heterocycles with organosilicon frameworks represents a frontier in organometallic materials science. (1,2-Oxaborinan-2-yl)(triphenyl)silane exemplifies this class, where a six-membered 1,2-oxaborinane ring is tethered to a triphenylsilane moiety. This hybrid architecture merges the Lewis acidic properties of boron with the hydrolytic stability and steric bulk of silicon, creating unique electronic and steric profiles for catalytic and materials applications. Synthetic routes to these hybrids exploit novel bonding strategies, catalytic coupling, and advanced ligand design to overcome inherent thermodynamic and kinetic instability.
Traditional approaches to boron-silicon bonds relied on nucleophilic substitution at silicon using boryl anions or transmetalation. Contemporary methods leverage single-electron transfer (SET) processes and radical borylation-silylation sequences inspired by photoredox-mediated activation paradigms. The phosphine radical cation-mediated activation strategy—originally developed for water splitting—demonstrates adaptability for generating boron-silicon linkages [3]. Here, tris(4-methoxyphenyl)phosphine (P1) undergoes photooxidation to form a phosphine radical cation, which activates a boron-oxygen precursor (e.g., boronic ester or borinic acid). Subsequent deprotonation and homolytic O–H cleavage yield a key PAr₃–OH radical intermediate, which abstracts hydrogen from silane precursors like triphenylsilane. This generates a silyl radical poised for addition to boron-alkene hybrids, forming the oxaborinane-silane scaffold [3].
Table 1: Key Radical Intermediates in Hybridization
| Intermediate | Role in Synthesis | Energy Parameter |
|---|---|---|
| Phosphine Radical Cation | Activates B–O bonds via SET | Oxidation Potential: +0.98 V vs. SCE |
| PAr₃–OH Radical | Mediates HAT to silane to form silyl radical | O–H BDE: 5.0–13.4 kcal mol⁻¹ |
| Silyl Radical | Adds to vinylboronates to initiate cyclization | ΔG‡ addition: ~15 kcal mol⁻¹ |
Density functional theory (DFT) studies confirm the feasibility of this pathway, showing exergonic formation of the boron-silicon bond when electron-rich phosphines (e.g., P1) are employed. The driving force is the strong P=O bond formation (BDE ≈ 130 kcal mol⁻¹) in the phosphine oxide byproduct [3].
Cyclization and coupling reactions are pivotal for constructing the 1,2-oxaborinane ring fused to silane units. Photoredox catalysis enables efficient C–B/Si–C bond formation under mild conditions. A representative cycle employs:
The mechanism proceeds through:
Table 2: Catalytic Systems for Oxaborinan-Silane Synthesis
| Catalyst/Co-catalyst | Yield Range (%) | Key Advantage |
|---|---|---|
| PC1/HAT1/P1 | 70–92 | Tolerance of unactivated alkenes |
| [Ir(ppy)₃] (PC2)/HAT1/P1 | 45–65 | Lower cost; reduced F substitution |
| PC1/Thiophenol/P4 | 30–55 | Aromatic thiols less effective |
This catalytic manifold tolerates allylarenes, boronic esters, and silylacetylenes, enabling access to derivatives with functionalities like pyridyl, ether, or silyl groups [3].
The inherent Lewis acidity of boron and hydrolytic sensitivity of Si–O bonds pose stability challenges. Ligand engineering addresses these through:
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